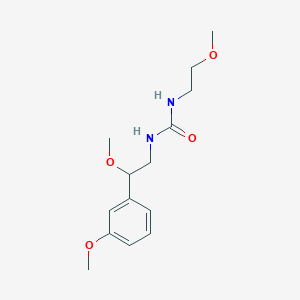
1-(2-甲氧基-2-(3-甲氧基苯基)乙基)-3-(2-甲氧基乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of urea derivatives has been explored in various studies. For instance, the synthesis of 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea involved characterizing the structure through H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction, indicating a detailed approach to confirming the molecular structure of the synthesized compound . Another study reported the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea using two different methods, with the one-step synthesis involving a carbonylation reaction and the two-step synthesis requiring the preparation of an intermediate carbamate followed by a substitution reaction . These methods highlight the versatility in synthesizing urea derivatives, which can be tailored to improve yield and purity.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The crystal structure of the compound from the first study was determined to be in the monoclinic space group P2(1)/c, with specific cell parameters and a calculated density, which is essential for understanding the compound's interactions at the molecular level . Such structural analyses are fundamental for the rational design of bioactive molecules and for predicting their interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be inferred from their synthesis and the functional groups present in their structure. The studies do not directly address the chemical reactions these compounds undergo, but the synthesis methods imply that urea derivatives can participate in carbonylation and substitution reactions, which are common in the formation of urea linkages . These reactions are important for the modification and optimization of pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystallographic data provided in the first study, including the density and space group, give an insight into the solid-state properties of the compound . However, the abstracts do not provide extensive data on other physical and chemical properties, which would be necessary for a comprehensive analysis of these aspects.
Antitumor Activities and Biochemical Evaluation
The antitumor activity of 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea was analyzed using an MTT assay, and the compound was also docked into the CDK4 protein to study its interactions with active site residues . This suggests potential applications in cancer therapy, where the compound's efficacy against specific targets is evaluated. Another study assessed a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity, optimizing the spacer length for interaction with enzyme hydrophobic binding sites . These studies demonstrate the therapeutic potential of urea derivatives and the importance of structure-activity relationships in drug design.
科学研究应用
定向锂化和取代反应
N′-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲的定向锂化显示了类似化合物在有机合成中的效用,能够获得高产率的取代产物。此过程展示了该化合物在促进引入各种官能团中的作用,突出了其在化学合成中的多功能性 (Smith、El‐Hiti 和 Alshammari,2013 年)。
合成中的洛森重排
由 2-氰基-2-(4-硝基苯磺酰氧亚氨基)乙酸乙酯促成的洛森重排提供了一种由羧酸合成脲的方法。此技术强调了脲衍生物在构建复杂分子中的战略性用途,为脲提供了一条直接途径,并突出了环保且经济高效的方法 (Thalluri、Manne、Dev 和 Mandal,2014 年)。
脲衍生物对酶的抑制
对四氢嘧啶-5-羧酸盐(一类环状脲衍生物)的研究揭示了它们作为酶抑制剂的潜力。这些化合物对乙酰胆碱酯酶和丁酰胆碱酯酶(神经退行性疾病中相关的酶)显示出有效的抑制曲线。此应用表明了脲衍生物在药物化学和药物设计中的治疗潜力 (Sujayev 等人,2016 年)。
抗肿瘤活性与对接研究
对类似于目标化合物的化合物的合成和结构表征(重点是其抗肿瘤活性)展示了脲衍生物的生物医学相关性。对 CDK4 蛋白相互作用的对接研究提供了对其抗肿瘤功效的分子基础的见解,展示了该化合物在癌症治疗中的潜力 (Hu 等人,2018 年)。
使用离子交换膜的催化合成
使用强酸性离子交换膜由脲和其他试剂催化合成二氢嘧啶酮突出了该化合物在绿色化学中的作用。此合成路线强调了在生产脲衍生物中使用离子交换膜的效率和环境效益,有助于可持续的化学过程 (石婷婷,2004 年)。
属性
IUPAC Name |
1-(2-methoxyethyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-18-8-7-15-14(17)16-10-13(20-3)11-5-4-6-12(9-11)19-2/h4-6,9,13H,7-8,10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZUUOHCGKLFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

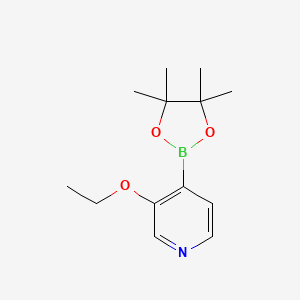
![2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2547702.png)
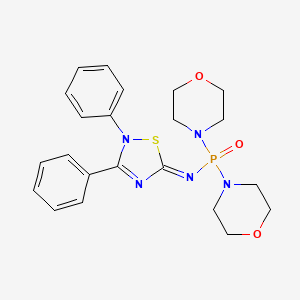
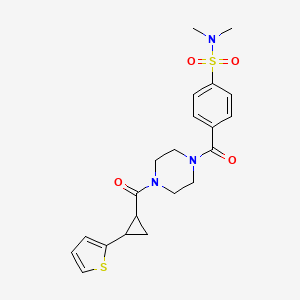
![N-(4-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2547707.png)

![5-bromo-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2547712.png)
![6-[5-[2-(2-Fluorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2547714.png)
![Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2547715.png)
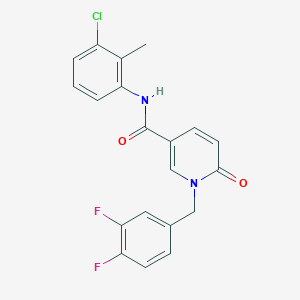
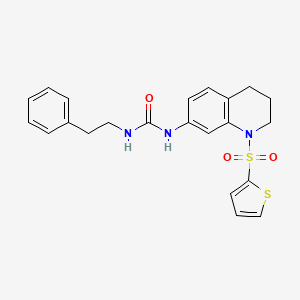
![2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2547720.png)
![3-Benzyl-1-[(3S)-piperidin-3-yl]urea](/img/structure/B2547721.png)
![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547722.png)